![molecular formula C5H8NO4PS2 B6299521 [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid CAS No. 227316-23-6](/img/structure/B6299521.png)
[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid: is a chemical compound with the molecular formula C5H8NO4PS2 and a molecular weight of 241.23 g/mol It is characterized by the presence of a thiazolidine ring, a phosphonic acid group, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid typically involves the reaction of appropriate thiazolidine derivatives with phosphonic acid precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions:
Oxidation: [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its role in inhibiting specific enzymes or pathways involved in disease processes .
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals .
作用机制
The mechanism of action of [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .
相似化合物的比较
[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure, which may exhibit similar reactivity and applications.
Phosphonic acid derivatives: Compounds containing a phosphonic acid group, which may have similar chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its combination of a thiazolidine ring, a thioxo group, and a phosphonic acid group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8NO4PS2/c7-4-3-13-5(12)6(4)1-2-11(8,9)10/h1-3H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKXTNMXQGNCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO4PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

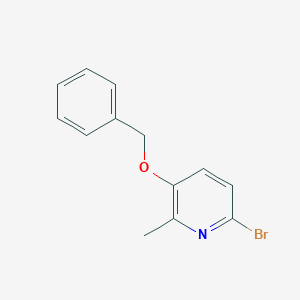
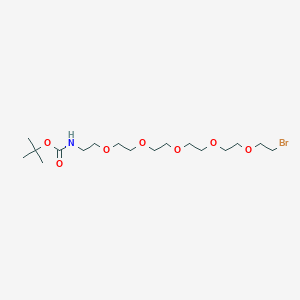
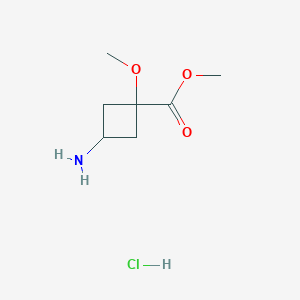
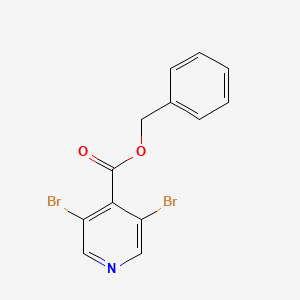
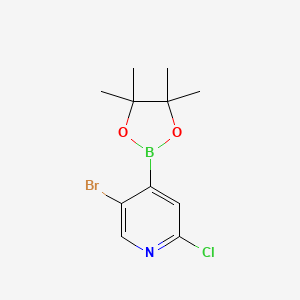
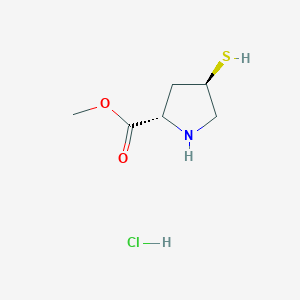

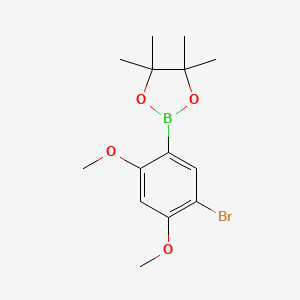

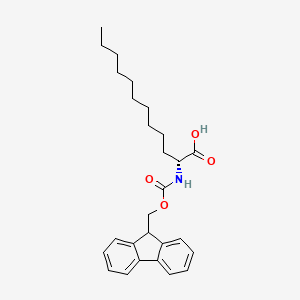
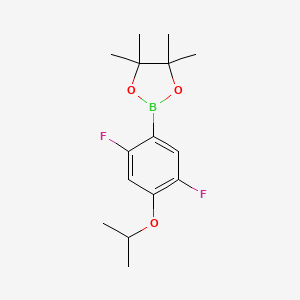
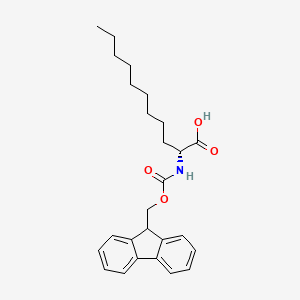
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
